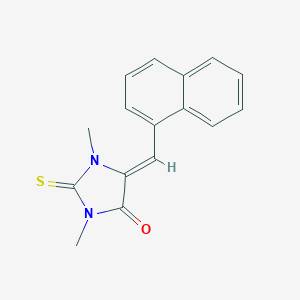![molecular formula C25H19F3N4O4S2 B303502 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B303502.png)
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide, also known as compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is not fully understood. However, studies have shown that it inhibits the activity of several key enzymes involved in cancer cell proliferation and bacterial growth. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to modulate the immune response and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis, leading to cell death. In bacterial cells, it inhibits cell growth and disrupts cellular metabolism, leading to cell death. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to reduce inflammation by modulating the immune response and inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is its potent antitumor and antibacterial activity, making it a promising candidate for cancer therapy and antibiotic development. Additionally, its anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 is its limited solubility in aqueous solutions, which may affect its efficacy in some experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Furthermore, studies are needed to optimize its solubility and bioavailability for use in clinical settings. Overall, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 shows great promise as a potential therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases.
Métodos De Síntesis
The synthesis of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 involves a multi-step process that begins with the reaction of 2-mercapto-N-(4-sulfamoylphenyl)acetamide with 4-(2-bromoethyl)benzaldehyde to form an intermediate. This intermediate is then subjected to a condensation reaction with 2-(trifluoromethyl)benzaldehyde and imidazole-4,5-dicarboxylic acid to form the final product, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1. The synthesis of 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
Compound 1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a potential antibiotic agent. Furthermore, 2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide 1 has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
|---|---|
Fórmula molecular |
C25H19F3N4O4S2 |
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
2-[(4Z)-5-oxo-1-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]imidazol-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C25H19F3N4O4S2/c26-25(27,28)20-9-5-4-6-16(20)14-21-23(34)32(18-7-2-1-3-8-18)24(31-21)37-15-22(33)30-17-10-12-19(13-11-17)38(29,35)36/h1-14H,15H2,(H,30,33)(H2,29,35,36)/b21-14- |
Clave InChI |
UMOWHAANBQVTKZ-STZFKDTASA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)

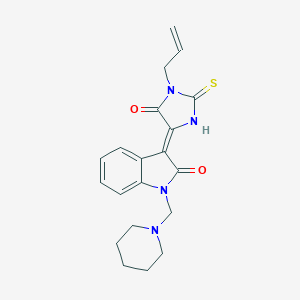

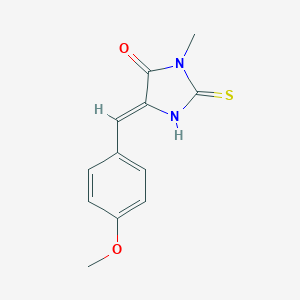
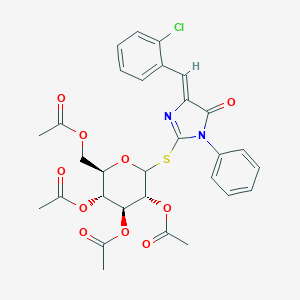

![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)
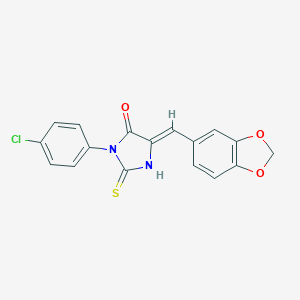

![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)
